molecular formula C13H15NO4 B472714 Methyl 4-(oxolane-2-carbonylamino)benzoate CAS No. 540788-68-9

Methyl 4-(oxolane-2-carbonylamino)benzoate

Cat. No.: B472714
CAS No.: 540788-68-9
M. Wt: 249.26g/mol
InChI Key: NCHIMWLZKWSCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(oxolane-2-carbonylamino)benzoate is an organic compound with the molecular formula C13H15NO4 and a molecular weight of 249.2625 g/mol . This compound is characterized by the presence of a benzoate group attached to a tetrahydro-2-furanylcarbonyl amine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(oxolane-2-carbonylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with tetrahydro-2-furancarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(oxolane-2-carbonylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(oxolane-2-carbonylamino)benzoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-(oxolane-2-carbonylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(oxolane-2-carbonylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are desired.

Properties

IUPAC Name

methyl 4-(oxolane-2-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)9-4-6-10(7-5-9)14-12(15)11-3-2-8-18-11/h4-7,11H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHIMWLZKWSCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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